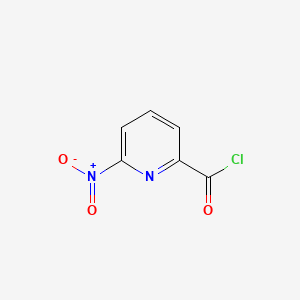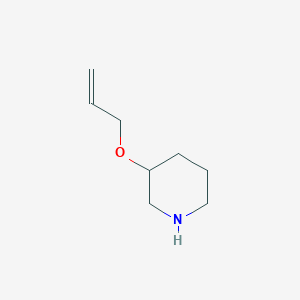![molecular formula C14H7F4N B1390132 3-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile CAS No. 1032506-84-5](/img/structure/B1390132.png)
3-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a biphenyl structure with a fluorine atom and a trifluoromethyl group attached to one of the phenyl rings, along with a carbonitrile group. The molecular formula of this compound is C14H7F4N, and it has a molecular weight of approximately 263.21 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the aromatic ring using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The carbonitrile group can be introduced through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation and cyanation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of catalysts and advanced purification techniques can further improve the quality and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The biphenyl structure allows for coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Trifluoromethylation: Reagents like trifluoromethyltrimethylsilane (TMSCF3) and fluoride sources (e.g., tetrabutylammonium fluoride) are commonly used.
Cyanation: Sodium cyanide or potassium cyanide in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives with different functional groups, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors . The carbonitrile group can also participate in hydrogen bonding and other interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenol ring.
4-(Trifluoromethyl)biphenyl: Similar biphenyl structure with a trifluoromethyl group but lacks the carbonitrile group.
Trifluoromethylpyridine: Contains a trifluoromethyl group attached to a pyridine ring.
Uniqueness
4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile is unique due to the combination of the trifluoromethyl, fluorine, and carbonitrile groups on the biphenyl structure. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N/c15-13-5-4-11(7-12(13)14(16,17)18)10-3-1-2-9(6-10)8-19/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZJSKNJTFKZBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669515 |
Source


|
| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032506-84-5 |
Source


|
| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone](/img/structure/B1390052.png)




![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine](/img/structure/B1390063.png)
![{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride](/img/structure/B1390064.png)
![N-(1H-Indol-4-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1390065.png)
![1-methyl-3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1390066.png)
![2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide](/img/structure/B1390067.png)
![4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide](/img/structure/B1390068.png)
![3-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide](/img/structure/B1390069.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-2-(2-chlorophenoxy)propanamide](/img/structure/B1390070.png)
